N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazole and oxadiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties .
Preparation Methods
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methoxybenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.
Cyclization: Cyclization of 4-chlorobenzohydrazide with thiocarbonyl compounds yields 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride.
Nucleophilic Attack: The sulfonyl chloride undergoes nucleophilic attack by amines to form the final product.
Chemical Reactions Analysis
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antiviral, antibacterial, and antifungal activities, making it useful in biological studies.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in viral replication, bacterial cell wall synthesis, and fungal cell membrane integrity.
Pathways Involved: It inhibits key pathways in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is unique due to its dual thiadiazole and oxadiazole moieties. Similar compounds include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
4-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Exhibits antibacterial properties.
N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide: Used in agrochemical applications.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S2/c1-3-27(20-25-24-19(32-20)15-6-4-5-7-16(15)22)17(28)12-31-21-26-23-18(30-21)13-8-10-14(29-2)11-9-13/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZTCRBIMXKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=CC=C2Cl)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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